molecular formula C8H9N3O B162342 3-(Hydrazinylmethyl)benzo[d]isoxazole CAS No. 131074-12-9

3-(Hydrazinylmethyl)benzo[d]isoxazole

Cat. No. B162342
CAS RN: 131074-12-9
M. Wt: 163.18 g/mol
InChI Key: VJGCLCYYNKBLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydrazinylmethyl)benzo[d]isoxazole is a chemical compound that belongs to the family of isoxazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)benzo[d]isoxazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and GABA receptors. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been reported to decrease the levels of oxidative stress markers and pro-inflammatory cytokines in various tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Hydrazinylmethyl)benzo[d]isoxazole in lab experiments include its potential therapeutic properties, high yield of synthesis, and ease of purification. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity at higher doses.

Future Directions

There are several future directions for the study of 3-(Hydrazinylmethyl)benzo[d]isoxazole. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the potential toxicity and pharmacokinetics of this compound should be further investigated to ensure its safety and efficacy as a drug candidate.

Synthesis Methods

The synthesis of 3-(Hydrazinylmethyl)benzo[d]isoxazole involves the reaction of 3-bromo-1-(chloromethyl)benzene with hydroxylamine hydrochloride in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain this compound. The yield of the synthesis is around 60-70%, and the purity can be increased by recrystallization.

Scientific Research Applications

3-(Hydrazinylmethyl)benzo[d]isoxazole has been studied for its potential therapeutic properties in various diseases. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

CAS RN

131074-12-9

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1,2-benzoxazol-3-ylmethylhydrazine

InChI

InChI=1S/C8H9N3O/c9-10-5-7-6-3-1-2-4-8(6)12-11-7/h1-4,10H,5,9H2

InChI Key

VJGCLCYYNKBLGE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CNN

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CNN

synonyms

1,2-Benzisoxazole,3-(hydrazinomethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.